Ammonium gold sulphite
Description
Significance of Gold Complexes in Modern Chemical and Material Science Research
Gold, historically prized for its inertness and beauty, has in recent decades become a focal point of intensive chemical and material science research. saimm.co.za The unique properties of gold have spurred investigations into the applications of its compounds in catalysis, medicine, and materials chemistry. acs.org The development of novel ligands has been instrumental in creating previously elusive gold complexes, including those with gold in unusual oxidation states. acs.org These advancements have not only expanded our fundamental understanding of structure and bonding but have also led to the synthesis of sophisticated catalysts with improved activity and selectivity in organic transformations. acs.org
Gold complexes are particularly noted for their potential in catalysis, where they can facilitate a wide range of chemical reactions. researchgate.net The ability of gold to exist in multiple oxidation states, primarily +1 (aurous) and +3 (auric), is central to its catalytic activity. wikipedia.org While gold(I) and gold(III) complexes have been extensively studied, there is growing interest in the catalytic potential of gold(II) species, which are often proposed as intermediates in catalytic cycles. rsc.org The design of ligands that can stabilize different oxidation states of gold is a key area of research, enabling the fine-tuning of the electronic and steric properties of these complexes for specific applications. acs.org
Overview of Ammonium (B1175870) Gold Sulphite's Role in Catalysis, Materials Science, and Electrochemistry Research
Ammonium gold sulphite, a complex of gold(I) with sulphite and ammonia (B1221849), is a versatile compound with demonstrated and potential applications across several scientific disciplines. ontosight.ai In catalysis, it has been explored for its ability to facilitate various chemical reactions. ontosight.ai
In the field of materials science, this compound is particularly valuable for electroplating. Solutions based on this compound are used to produce pure, low-stress, and semi-bright gold deposits. sterc.org This makes it suitable for applications such as the fabrication of gold bumps on wafers for the electronics industry and in the creation of electroformed crowns in dentistry. sterc.org The use of this compound-based systems has been shown to produce deposits with lower internal stress compared to those derived from sodium or potassium gold sulphite systems. sterc.org Recent research has also detailed the use of a sulphite-based gold bath containing this compound for the controlled electroplating of zone plate nanostructures, highlighting its utility in advanced nanofabrication. mdpi.com
The electrochemical behavior of gold in sulphite solutions is a critical aspect of its application. The electrochemistry of gold leaching in ammoniacal thiosulphate solutions, a related system, has been studied to understand the dissolution mechanism of gold. 911metallurgist.com In these systems, ammonia plays a crucial role in enhancing the anodic dissolution rate of gold. 911metallurgist.com While not directly focused on this compound, this research provides insights into the fundamental electrochemical processes that are relevant to its applications.
Historical Context of Gold Sulphite Chemistry in Academic Investigations
The study of gold sulphite chemistry has a history that predates its modern applications. Early investigations focused on the fundamental synthesis and properties of gold sulphite complexes. For instance, double sulphites of potassium and ammonium with gold have been known for some time. 911metallurgist.com These early studies laid the groundwork for later commercial exploitation, particularly in the field of gold plating. scispace.com
A significant development in the application of gold sulphite chemistry was the move away from cyanide-based electrolytes for gold plating, driven by the hazardous nature of cyanide. scispace.com Sulphite-based electrolytes, including those containing this compound, offered a more stable and less toxic alternative. scispace.comgoogle.com Patents from the late 20th century describe aqueous solutions of monovalent this compound complexes for use in electrolytic baths, highlighting their stability and operational advantages over previous systems. google.com These historical developments underscore the long-standing interest in gold sulphite chemistry and its continuous evolution to meet the demands of various technological applications.
Structure
2D Structure
Properties
Molecular Formula |
AuH4NO6S2 |
|---|---|
Molecular Weight |
375.14 g/mol |
IUPAC Name |
azanium;gold(3+);disulfite |
InChI |
InChI=1S/Au.H3N.2H2O3S/c;;2*1-4(2)3/h;1H3;2*(H2,1,2,3)/q+3;;;/p-3 |
InChI Key |
GABPAXJCPQEORA-UHFFFAOYSA-K |
Canonical SMILES |
[NH4+].[O-]S(=O)[O-].[O-]S(=O)[O-].[Au+3] |
Origin of Product |
United States |
Synthesis and Precursor Chemistry of Ammonium Gold Sulphite
Methodologies for Ammonium (B1175870) Gold Sulphite Preparation in Controlled Environmentsontosight.ai911metallurgist.com
The primary method for synthesizing ammonium gold sulphite involves the reduction of a gold(III) precursor and subsequent complexation in an ammonia (B1221849) solution. ontosight.ai911metallurgist.com This process is typically carried out in a controlled laboratory or industrial setting to manage the reaction conditions effectively.
Reduction of Gold(III) Precursors and Subsequent Complexationontosight.ai911metallurgist.com
A common precursor for this synthesis is gold(III) chloride. ontosight.ai The process begins with the reduction of gold(III) to gold(I), which is then complexed with sulphite and ammonia. ontosight.ai
The synthesis is often initiated by treating a concentrated solution of chloroauric acid (HAuCl₄) with ammonia. google.comgoogle.com This reaction leads to the formation of a gold compound precipitate. google.comgoogle.com This initial step is crucial as the addition of ammonium hydroxide (B78521) to a gold(III) chloride solution results in the formation of a precipitate, sometimes referred to as "fulminating gold," before the addition of sulfite (B76179). google.com The precipitate is then washed to remove chloride ions. google.com
Common reducing agents, such as sodium sulphite, are then introduced into the ammonia solution containing the gold precipitate. ontosight.ai The sulphite ions act to reduce the gold(III) to gold(I). ontosight.aigoogle.com
Following the reduction of gold(III), the resulting gold(I) ions form a stable complex with the sulphite ions and ammonia molecules present in the solution. ontosight.aigoogle.com The general formula for these complexes can be represented as (NH₄)₃Au(SO₃)₂. buketov.edu.kz The final product, this compound, is typically a white or yellow crystalline solid that is soluble in water. ontosight.ai
Influence of Reaction Parameters on Synthesis Yield and Purity
The yield and purity of the synthesized this compound are highly dependent on several key reaction parameters. Careful control of these factors is essential for a successful and efficient synthesis.
pH Control during Complex Formationontosight.ai
The pH of the reaction mixture is a critical parameter. While alkali gold sulphite solutions are generally unstable at pH values below 9, solutions based on this compound can be operated in a pH range of 6 to 8. google.comsterc.org Maintaining the pH within this slightly acidic to neutral range is crucial for the stability of the this compound complex. google.com In some specialized applications, the pH can be controlled to as low as 4.0, which can influence the release of sulfur dioxide and help maintain the solution's specific gravity during extended use. sterc.org
Stoichiometric Considerations of Reactants
The stoichiometry of the reactants plays a significant role in the synthesis. For the complete reduction of the precipitated gold compound from gold(III) to gold(I) and its subsequent dissolution to form the complex, a sufficient amount of ammonium sulphite is required. google.com It is recommended to use at least 3.5 moles of ammonium sulphite for every mole of the initial precipitated gold. google.com The concentrations of the reactants are managed to achieve a final solution containing a desired concentration of gold metal and this compound. google.com For instance, a target concentration might be approximately 100 g/l of gold metal for every 160 to 210 g/l of this compound. google.com
| Parameter | Recommended Condition | Impact on Synthesis |
| pH | 6 to 8 google.comsterc.org | Ensures stability of the this compound complex. google.com |
| Ammonium Sulphite Stoichiometry | At least 3.5 moles per mole of gold precipitate google.com | Ensures complete reduction of Au(III) to Au(I) and dissolution of the precipitate. google.com |
Comparative Analysis of Synthesis Routes for Gold(I) Sulphite Complexes
Several methods for the synthesis of gold(I) sulphite complexes have been developed, each with distinct precursors, reaction conditions, and resulting complex stability. A comparative analysis of these routes reveals the advantages and limitations of each approach.
One common method involves the direct reaction of a gold(III) salt, such as gold(III) chloride, with a sulfite source in an aqueous ammonia solution. ontosight.ai In this process, the sulfite acts as both a reducing agent, converting Au(III) to Au(I), and as a complexing agent. Ammonia serves to form a stable complex with the gold(I) ion. ontosight.ai
A distinct and economically viable route starts with concentrated hydroaurichloric acid (HAuCl₄). google.comgoogle.com This process involves the precipitation of a gold compound by adding ammonia. The resulting precipitate, sometimes referred to as "fulminating gold," is then washed to remove chloride ions and subsequently dissolved in an aqueous solution of ammonium sulfite. google.comgoogle.com The ammonium sulfite in this step serves to both dissolve the precipitate and reduce the gold from the +3 to the +1 oxidation state. google.com This method is noted for producing a stable ammonium gold sulfite complex solution suitable for electrolytic baths operating in a slightly acidic pH range of 6 to 8. google.com
Another approach focuses on the preparation of sodium gold(I) sulfite, which can be a precursor or a related complex of interest. One method involves reacting sodium tetrachloroaurate(III) (Na[AuCl₄]) with sodium hydroxide and barium hydroxide to form a barium aurate salt. This intermediate is then reacted with sodium sulfite to produce the desired sodium gold sulfite solution. google.com This process is highlighted as a way to avoid the hazardous "gold fulminate" intermediate that can be formed in other routes. google.com Alternatively, sodium gold(I) sulfite can be synthesized by the intramolecular reduction of a sodium gold sulfite precursor, a method that is chloride-free and does not require an additional reducing agent. rhhz.net
For applications in electroplating, a slightly acidic electrolyte has been developed using tri-ammonium citrate, potassium tetrachloroaurate(III) (KAuCl₄), and sodium sulphite. researchgate.net This formulation is presented as an environmentally benign option that allows for electrodeposition at room temperature. researchgate.net
The stability of the resulting gold(I) sulphite complex is a crucial factor. For instance, alkali gold sulfites have been reported to be unstable at a pH below 9, which can limit their application. google.com However, the ammonium gold sulfite complex prepared from the hydroaurichloric acid and ammonia route is noted for its stability under slightly acidic conditions. google.com
The following table provides a comparative overview of various synthesis routes for gold(I) sulphite complexes.
| Synthesis Route | Gold Precursor | Key Reagents | Key Characteristics | Reference |
| Direct Reduction | Gold(III) chloride | Sodium sulfite, Ammonia solution | Reduces Au(III) to Au(I) and forms a complex with sulfite and ammonia. | ontosight.ai |
| Precipitation and Reduction | Hydroaurichloric acid (HAuCl₄) | Ammonia, Ammonium sulfite | Economical; produces a complex stable in slightly acidic pH (6-8). | google.comgoogle.com |
| Barium Aurate Intermediate | Sodium tetrachloroaurate(III) (Na[AuCl₄]) | Sodium hydroxide, Barium hydroxide, Sodium sulfite | Avoids the formation of explosive "gold fulminate". | google.com |
| Intramolecular Reduction | Sodium gold sulfite precursor | None (intramolecular) | Chloride-free method. | rhhz.net |
| Citrate-Sulphite Bath | Potassium tetrachloroaurate(III) (KAuCl₄) | Tri-ammonium citrate, Sodium sulphite | Environmentally benign; for electroplating at room temperature. | researchgate.net |
Table 1: Comparative Analysis of Synthesis Routes for Gold(I) Sulphite Complexes
Coordination Chemistry and Solution Behavior of Ammonium Gold Sulphite Complexes
Structural Elucidation of Gold(I) Sulphite-Ammonia Coordination Species
Gold(I) possesses a d¹⁰ electron configuration, meaning its d orbitals are completely filled. According to Ligand Field Theory (LFT), for a d¹⁰ metal ion, there is no ligand field stabilization energy (LFSE) to favor one coordination geometry over another based on d-orbital splitting. Instead, the geometry is primarily dictated by the minimization of steric repulsion between ligands and the efficient formation of covalent bonds through hybridization. wiley-vch.de
For gold(I), the energy difference between the 5d, 6s, and 6p orbitals is relatively small, which facilitates the formation of hybrid orbitals. wiley-vch.de In the vast majority of its compounds, Au(I) exhibits a coordination number of two with a linear geometry. This arises from the sp hybridization of the metal's valence orbitals, which forms two strong sigma bonds with the ligands, oriented 180° apart. This linear arrangement minimizes ligand-ligand repulsion and allows for maximum overlap between the metal's hybrid orbitals and the ligand orbitals. wiley-vch.demdpi.com The resulting complex, such as [Au(SO₃)₂]³⁻, is stabilized by these strong covalent interactions.
The primary species in a gold sulfite (B76179) solution is the bis(sulfito)aurate(I) complex, [Au(SO₃)₂]³⁻. vu.lt Given the strong preference of Au(I) for linear, two-coordinate geometry, this complex adopts a linear S-Au-S arrangement.
In solutions containing ammonia (B1221849), the formation of mixed-ligand ammine-sulfito complexes is possible. Species such as the neutral complex [Au(NH₃)(SO₃)]⁻ could theoretically exist. While gold(I) can form stable ammine complexes like [Au(NH₃)₂]⁺, the relative concentrations and stability in a mixed sulfite-ammonia system would depend on the solution's pH and the activities of the competing ligands. wikipedia.orgresearchgate.net Due to the linear geometry around the Au(I) center, geometric isomerism (cis/trans) is not a consideration for these two-coordinate complexes. However, linkage isomerism could be a possibility for the sulfite ligand, which can coordinate through either the sulfur or an oxygen atom, although coordination through sulfur is common for soft metal ions like Au(I).
Thermodynamic Stability of Ammonium (B1175870) Gold Sulphite in Aqueous Solutions
The stability of the gold(I) sulfite complex in aqueous solution is a critical parameter that influences its utility, particularly in applications like electroplating where the premature reduction of gold must be prevented. vulcanchem.com
Au⁺ + 2SO₃²⁻ ⇌ [Au(SO₃)₂]³⁻
There has been significant debate in the scientific literature regarding the precise value of this constant. Early reports and some commercial sources suggested a log β₂ value of approximately 10. vulcanchem.comresearchgate.net However, subsequent and more detailed electrochemical and speciation analyses have demonstrated that the complex is considerably more stable. researchgate.netpsu.edu Modern studies indicate a much larger stability constant, with log β₂ values reported to be in the range of 27.0 to 27.4. vu.ltpsu.edu This higher stability is more consistent with the observed electrochemical behavior and the conditions under which gold sulfite baths operate effectively. psu.edu
| Parameter | Reported Value | Source |
| Log β₂ ([Au(SO₃)₂]³⁻) | ~10 | vulcanchem.comresearchgate.net |
| Log β₂ ([Au(SO₃)₂]³⁻) | ~27 | researchgate.netpsu.edu |
| Log β₂ ([Au(SO₃)₂]³⁻) | 27.4 | vu.lt |
This table presents a summary of different stability constant values reported in the literature for the gold(I) sulfite complex.
The stability of the [Au(SO₃)₂]³⁻ complex can be influenced by the presence of other ligands in the solution that can compete for coordination to the gold(I) center. Ligands such as thiosulfate (B1220275) (S₂O₃²⁻), chloride (Cl⁻), and thiourea (B124793) (tu) can lead to the formation of mixed-ligand complexes or complete ligand substitution. researchgate.netresearchgate.netresearchgate.net
Thiosulfate: In solutions containing both sulfite and thiosulfate, mixed-ligand complexes of the form [Au(S₂O₃)(SO₃)]³⁻ and [Au(S₂O₃)(SO₃)₂]⁵⁻ are predicted to be the dominant species at neutral or basic pH. The simple [Au(S₂O₃)₂]³⁻ complex tends to be dominant only under acidic conditions. researchgate.netpsu.edu
Chloride: In acidic chloride media, the sulfite complex can react with chloride ions. The equilibrium between [Au(SO₃)Cl]²⁻ and [Au(SO₃)₂]³⁻ has been studied, showing that chloride can displace a sulfite ligand. researchgate.net The presence of chloride ions has been found to increase the time before the complex decomposes to elemental gold. researchgate.net
Thiocarbamide (Thiourea): Thiourea can substitute sulfite ligands to form mixed species like [Au(tu)(SO₃)]⁻ and potentially the binuclear complex [Au₂(tu)₂SO₃]. researchgate.net
The relative stability of various gold(I) complexes generally follows the order: Au(CN)₂⁻ > Au(S₂O₃)₂³⁻ > Au(SC(NH₂)₂)₂⁺. mdpi.com This hierarchy indicates that ligands like cyanide would readily displace sulfite, while the competition with thiosulfate and thiourea is more nuanced and dependent on solution conditions.
| Competing Ligand | Effect on Gold(I) Sulphite Complex | Resulting Species (Examples) | Source |
| Thiosulfate (S₂O₃²⁻) | Forms mixed-ligand complexes | [Au(S₂O₃)(SO₃)]³⁻, [Au(S₂O₃)(SO₃)₂]⁵⁻ | researchgate.netpsu.edu |
| Chloride (Cl⁻) | Can displace sulfite, especially in acidic media | [Au(SO₃)Cl]²⁻ | researchgate.net |
| Thiocarbamide (tu) | Substitutes sulfite ligands | [Au(tu)(SO₃)]⁻, [Au₂(tu)₂SO₃] | researchgate.net |
This table summarizes the effects of common competing ligands on the stability and speciation of the gold(I) sulfite complex.
While the anionic complex defines the core chemistry, the counter-cations in the solution can also play a role, particularly in electrochemical processes that lead to instability, such as cathodic corrosion. During electrodeposition from a gold sulfite bath, the nature of the alkali metal cations (e.g., Li⁺, Na⁺, K⁺, Cs⁺) present in the electrolyte can influence the stability and structure of the gold electrode surface at negative potentials. researchgate.netchemrxiv.org
Reaction Mechanisms of Complex Decomposition and Ligand Exchange
The stability and decomposition of the ammonium gold sulphite complex, formally (NH₄)₃[Au(SO₃)₂], are highly dependent on the solution conditions. google.com Historically, the isolated salt was noted for its limited solubility in water and its tendency to decompose in its presence. google.com It is also reported to be destroyed instantly by acids. google.com This inherent instability is a critical factor in its chemistry, often necessitating the use of stabilizing agents in practical applications. For instance, below pH 4.7, the sulphite ion itself is prone to breakdown, and additives like ethylenediamine (B42938) may be used to form a more robust coordination sphere around the gold(I) center, mitigating decomposition.
However, a surprising and key characteristic of the this compound system is its operational stability in aqueous solutions within a slightly acidic to neutral pH range of 6 to 8. google.compsu.edu This is in stark contrast to analogous alkali-gold sulphite (e.g., sodium or potassium) solutions, which are generally unstable below pH 9 and can lead to the formation of colloidal gold through disproportionation of Au(I) species. google.compsu.edu The stability of the ammonium-based complex in this lower pH range is considered a significant advantage, particularly in electroplating, as it reduces the need for additional stabilizing agents. ncl.ac.uk
The formation of the complex itself exemplifies a ligand exchange mechanism. A common synthesis route involves starting with a gold(III) compound, such as hydroaurichloric acid (HAuCl₄). google.com Ammonia is added to precipitate a gold compound, which is then washed to remove chlorides. google.com This precipitate is subsequently dissolved in an aqueous solution of ammonium sulphite. google.com This step involves both the reduction of Au(III) to Au(I) and the coordination of the sulphite ligands to the gold center, displacing the previous ligands to form the stable [Au(SO₃)₂]³⁻ complex in solution. google.com
Interaction with Reducing Agents Leading to Gold Precipitation
The gold within the this compound complex exists in the monovalent Au(I) oxidation state. The precipitation of metallic gold (Au(0)) from the solution is achieved through reduction. This process is fundamental to applications such as electroplating and gold recovery.
During the synthesis of the complex from a trivalent gold source, an excess of ammonium sulphite is used, which acts as the reducing agent to convert Au(III) to the desired Au(I) complex. google.com A molar ratio of at least 3.5 moles of ammonium sulphite per mole of gold is recommended to ensure the complete reduction. google.comgoogle.com
Once the Au(I) complex is formed, it can be further reduced to metallic gold by various means:
Electrochemical Reduction (Electrowinning/Electroplating): In electroplating baths, a controlled electric current is applied. At the cathode, the [Au(SO₃)₂]³⁻ complex is reduced, depositing a layer of pure metallic gold. ncl.ac.ukgoogle.com The process is highly efficient, with current efficiencies approaching 100% under optimal conditions, indicating that the gold reduction reaction is dominant over competing reactions, such as the reduction of bisulphite ions. ncl.ac.uk
Chemical Reduction: The introduction of a stronger chemical reducing agent can also cause gold to precipitate. While specific examples for the pure this compound system are less detailed in the provided context, analogous processes are well-documented. For instance, in electroless plating baths, reducing agents like hydrazine (B178648) are used to deposit gold from sulphite-based solutions. googleapis.com The dithionite (B78146) ion (S₂O₄²⁻), which can form in sulphite solutions at lower pH and high current densities, is a strong reducing agent that can cause the unintended formation of colloidal gold. ncl.ac.uk
The stability of the complex against disproportionation (2Au⁺ → Au⁰ + Au³⁺) is a key factor. The [Au(SO₃)₂]³⁻ complex is significantly more stable against disproportionation than many other Au(I) complexes, such as those with halide or ammonia ligands, which contributes to the stability of the plating baths. ncl.ac.uk
Solution Dynamics and Speciation Modelling in Diverse Media
The behavior of this compound in aqueous solutions is defined by a unique stability profile and complex speciation that is critical for its primary application in electroplating. Unlike alkali gold sulphite baths that require a pH above 9 to remain stable, this compound solutions are uniquely stable and operative in a pH range of 6 to 8. google.com This stability in a near-neutral medium was an unexpected discovery and represents a significant advantage, allowing for wider compatibility with materials like photoresists used in microfabrication. google.compsu.edu
Speciation analysis indicates that the dominant species in these solutions is the disulphitoaurate(I) complex ion, [Au(SO₃)₂]³⁻. google.comncl.ac.uk There has been considerable discussion regarding the stability constant (β) for this complex. While older literature often cited a value around 10¹⁰, more recent analysis suggests this value is erroneous. psu.eduresearchgate.net Current models that align with the observed stability and electrochemical behavior of sulphite baths propose a much larger stability constant, on the order of β ≈ 10²⁷. psu.eduresearchgate.net This high stability constant explains why the complex does not readily decompose or precipitate in the operational pH range. psu.edu
In practical applications, such as electrolytic baths for gold plating, the solution is a complex medium containing several components. The composition is carefully controlled to ensure optimal performance.
Table 1: Typical Composition of an this compound Electrolytic Bath
| Component | Concentration Range | Purpose | Source |
| Gold (as complex) | 1 - 50 g/L | Source of gold for deposition | google.com |
| Ammonium Sulphite | 10 - 400 g/L | Complexing agent, electrolyte | google.com |
| Buffering/Conducting Salts | 10 - 400 g/L | Maintain pH, improve conductivity | google.com |
| Operational pH | 6.0 - 8.0 | Ensures complex stability | google.com |
Modeling in more diverse media, such as mixed-ligand systems containing both sulphite and thiosulphate, predicts the formation of mixed complexes like [Au(S₂O₃)(SO₃)]³⁻. researchgate.net However, in a pure this compound system, the primary equilibrium is the dissociation of the [Au(SO₃)₂]³⁻ complex. The presence of a high concentration of free sulphite ions from the ammonium sulphite salt shifts this equilibrium to favor the stable complex, preventing the formation of less stable species that could lead to gold precipitation. ncl.ac.uk
Electrochemical Behavior and Electrodeposition Mechanisms
Fundamental Electrochemistry of Gold(I) Sulphite Systems
The behavior of gold(I) in a sulfite (B76179) medium is characterized by the specific redox potential of the gold couple, the kinetics of the deposition process, and the electrochemical reactions of the sulfite ligands themselves.
The standard electrochemical reduction potential for the di-sulfito gold(I) complex has been determined through electrochemical studies. The reaction is represented as:
[Au(SO₃)₂]³⁻ + e⁻ ⇌ Au + 2SO₃²⁻
The standard potential for this reaction is established at 0.116 V versus the Normal Hydrogen Electrode (NHE) researchgate.netvu.ltresearchgate.net. This potential is a fundamental thermodynamic parameter that dictates the feasibility of the electrodeposition process. The stability of the [Au(SO₃)₂]³⁻ complex is a key factor influencing this potential. Research suggests that the stability constant (β) for this complex is significantly higher than initially assumed, with a proposed value of 10²⁷, which aligns with the observed electrochemical behavior scite.aipsu.edu. In general, the Au(I)/Au(III) redox couple has a high redox potential, which can be modulated by the choice of ligands acs.org.
Table 1: Standard Redox Potential of the Gold(I)/Gold(0) Couple in Sulphite Media
| Redox Couple | Reaction | Standard Potential (E°) vs. NHE |
|---|
This interactive table summarizes the key redox potential data.
Key findings on the kinetics include:
The deposition rate, reflected by the current, increases with the rotation speed of the electrode, indicating a degree of mass-transport control. researchgate.netbuketov.edu.kzbuketov.edu.kz
The process is not purely diffusion-limited; contributions to the electrode impedance arise from charge transfer, the incorporation of gold ad-atoms into the crystal lattice, and the relaxation of adsorbed species in an inhibiting surface layer. researchgate.netbuketov.edu.kzbuketov.edu.kz
The mechanism can vary with conditions. At high pH (above 9) or at low overpotentials, the deposition proceeds via a simple one-electron reduction of the Au(SO₃)₂³⁻ complex. ncl.ac.ukelectrochemsci.org At lower pH values, the mechanism becomes more intricate, involving a series of coupled chemical and electrochemical steps. ncl.ac.ukelectrochemsci.org
Electrolytes based on ammonium (B1175870) sulfite have been shown to produce soft gold coatings with a microhardness of approximately 0.66 GPa. buketov.edu.kzbuketov.edu.kz
The sulfite ligands themselves undergo electrochemical oxidation on the gold anode, a process that is highly dependent on the solution's pH. mdpi.com
pH Dependence: In a broad pH range of 2 to 11, the primary anodic process is the oxidation of sulfite to dithionate (B1226804). mdpi.com In strongly alkaline solutions with a pH greater than 12.5, the reaction shifts towards the direct oxidation of sulfite to sulfate. mdpi.com
Reaction Mechanism: The oxidation of sulfite is understood to proceed via an EC2 mechanism, which involves a one-electron transfer to form a sulfite radical (•SO₃⁻), followed by a second-order chemical reaction where these radicals dimerize to form dithionate (S₂O₆²⁻). mdpi.comresearchgate.net
SO₃²⁻ → •SO₃⁻ + e⁻ (Electron Transfer)
2•SO₃⁻ → S₂O₆²⁻ (Dimerization)
Surface Condition: The kinetics of sulfite oxidation are also influenced by the state of the gold electrode surface. A fresh, "clean" gold surface exhibits a current maximum for sulfite oxidation at a potential of +0.8 V, whereas an oxidized surface shows this maximum at +0.6 V. mdpi.comresearchgate.net This suggests that sulfite can adsorb directly onto a clean gold surface through an Au-S bond. mdpi.com In some models, the reaction is proposed to involve a chemical reaction between sulfite and oxygen adsorbed on the gold surface. alljournals.cn
Mechanistic Pathways of Gold Deposition at Electrode Interfaces
The deposition of gold at the electrode surface from an ammonium gold sulfite bath involves a sequence of steps including charge transfer and adsorption of various species.
Charge transfer is a fundamental step in the electrodeposition mechanism. researchgate.netbuketov.edu.kzbuketov.edu.kz However, the process is significantly complicated by adsorption phenomena at the electrode interface.
Passivating Layer: A key feature of gold deposition from sulfite electrolytes is the formation of a passivating layer on the electrode surface, particularly at potentials above -0.55 V. researchgate.netvu.lt This layer, which consists of chemically adsorbed sulfite ions and elemental sulfur, inhibits the reduction of the gold complex. researchgate.netvu.ltresearchgate.net
Sulphite Adsorption: Density functional theory (DFT) calculations have shown a strong interaction between sulfite ions and the Au(111) surface. researchgate.net The sulfite ions are adsorbed through the formation of a strong ionic bond, which leads to a rearrangement of the surface gold atoms and a charge transfer from the sulfite ion to the gold surface. researchgate.net
Inhibiting Adsorbates: Besides sulfite, other species can adsorb on the gold electrode and influence the kinetics. For instance, additives like 2,2′-bipyridine are known to adsorb strongly, inhibiting the electrode process and affecting the properties of the resulting gold coating. buketov.edu.kz The inhibiting layer can be complex, potentially containing chemisorbed OH groups and other organic molecules present in the bath. buketov.edu.kz
The primary electroactive species in the ammonium gold sulfite electrolyte is the di-sulfito gold(I) complex, [Au(SO₃)₂]³⁻ . researchgate.netvu.ltncl.ac.uk The deposition mechanism involves the direct or indirect reduction of this complex at the cathode.
In more complex systems, such as mixed thiosulfate-sulfite baths, other intermediate species have been proposed. These include mixed-ligand complexes like [Au(S₂O₃)(SO₃)]³⁻ and [Au(S₂O₃)(SO₃)₂]⁵⁻ . psu.eduncl.ac.uknmfrc.org In these mixed systems, an adsorbed Au(I)-thiosulfate species, (Au₂S₂O₃)ads , has also been suggested as an intermediate in the gold deposition reaction. researchgate.net
During the anodic oxidation of sulfite, the sulfite radical (•SO₃⁻) is a key transient intermediate that rapidly dimerizes to form dithionate (S₂O₆²⁻) . mdpi.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Ammonium Gold Sulphite | (NH₄)₃Au(SO₃)₂ |
| Di-sulfito gold(I) complex | [Au(SO₃)₂]³⁻ |
| Gold | Au |
| Sulfite | SO₃²⁻ |
| Normal Hydrogen Electrode | NHE |
| Sodium Gold Sulphite | Na₃Au(SO₃)₂ |
| Dithionate | S₂O₆²⁻ |
| Sulfate | SO₄²⁻ |
| Sulfite radical | •SO₃⁻ |
| 2,2′-bipyridine | C₁₀H₈N₂ |
| Hydroxide (B78521) | OH⁻ |
| Mixed-ligand gold(I) complex | [Au(S₂O₃)(SO₃)]³⁻ |
| Mixed-ligand gold(I) complex | [Au(S₂O₃)(SO₃)₂]⁵⁻ |
Comparison of Sulphite-Based Electrodeposition with Alternative Gold Plating Technologies (e.g., Cyanide-Based Systems)
The primary driver for the adoption of sulphite-based gold plating baths is the elimination of highly toxic cyanide, leading to a safer working environment and reduced waste treatment complexities. unt.eduresearchgate.net Beyond this crucial advantage, the two systems exhibit distinct differences in their operating characteristics, bath stability, and the properties of the gold deposits they produce.
Cyanide baths are known for their exceptional stability, attributed to the very high stability constant of the gold cyanide complex. ncl.ac.uk This stability, however, also contributes to their high toxicity. Sulphite-based electrolytes, including those with this compound, operate at a near-neutral to alkaline pH range (typically 6.0 to 9.0), which makes them more compatible with various photoresists used in the electronics industry. mdpi.comsterc.org In contrast, the highly alkaline nature of many cyanide baths can damage these sensitive materials. polimi.it
This compound baths, in particular, offer advantages over other sulphite formulations. They can operate stably at near-neutral pH without the need for additional stabilizing agents that can complicate bath chemistry and process control. ncl.ac.ukresearchgate.net Furthermore, the ammonium sulphate byproduct formed during electrolysis is significantly more soluble than the sodium or potassium sulphates generated in other sulphite baths, reducing the risk of salt crystallization and extending the electrolyte's operational life. google.com
Advantages and Limitations in Process Control and Material Properties
The differences in the chemical makeup of sulphite and cyanide baths directly translate to distinct advantages and limitations in both the control of the electroplating process and the final material properties of the gold deposit.
Process Control:
In terms of process control, sulphite-based systems, especially those with this compound, present a mixed but often favorable profile compared to their cyanide counterparts. A significant advantage of sulphite baths is their improved "throwing power," which refers to the ability to produce a more uniform deposit thickness across an object with a complex shape. unt.edu This is particularly beneficial in the fabrication of microelectronics, ensuring consistent bump heights across wafers. ncl.ac.uk
However, sulphite baths are generally less stable than cyanide baths. mdpi.com The gold sulphite complex has a lower stability constant, and the bath can be susceptible to decomposition, especially at lower pH values. researchgate.net This necessitates more frequent monitoring and adjustment of the bath chemistry. Sulphite ions can also be consumed through oxidation by air, particularly at the elevated temperatures often used in plating. sterc.org Despite this, ammonium sulphite-based electrolytes show higher stability compared to sodium or potassium sulphite baths. sterc.org
Current efficiency in both systems is typically high, often approaching 100% under optimal conditions. ncl.ac.ukgoogle.com However, the operating window for achieving these high efficiencies can be narrower for sulphite baths, requiring tighter control over parameters like current density and temperature.
Material Properties:
The material properties of the gold deposited from sulphite and cyanide baths also show notable differences. Gold deposits from sulphite baths are renowned for being soft, ductile, and having low internal stress, even at considerable thicknesses. researchgate.net This makes them highly suitable for applications requiring good bonding characteristics, such as in microelectronics. cuny.edu In contrast, while cyanide baths can also produce soft gold, they are often used with additives to create hard gold deposits for wear-resistant applications.
The purity of gold from both types of baths is typically high, often exceeding 99.9%. polimi.it The grain size of gold from cyanide baths can be negligibly smaller than that from sulphite baths, which may result in a more lustrous finish for the cyanide-deposited gold. unt.eduscispace.com Adhesion of the gold deposit is generally comparable for both systems when proper substrate preparation is performed. unt.educuny.edu
Below are interactive data tables summarizing the key comparisons in process control and material properties between sulphite-based (specifically this compound where detailed) and cyanide-based gold plating systems.
Table 1: Comparison of Process Control Parameters
| Parameter | Sulphite-Based (this compound) | Cyanide-Based | Key Findings |
| Operating pH | 6.0 - 9.0 (Ammonium sulphite can operate at the lower end of this range, ~6.0-8.0) mdpi.comgoogle.com | Typically alkaline (>10), but neutral and acid formulations exist | Sulphite baths offer better compatibility with pH-sensitive photoresists. researchgate.net |
| Bath Stability | Less stable than cyanide; susceptible to air oxidation and disproportionation. mdpi.com Ammonium sulphite offers improved stability over other sulphite salts. sterc.org | Highly stable due to the high stability constant of the gold cyanide complex. ncl.ac.uk | Cyanide baths require less frequent chemical maintenance related to the primary complex stability. |
| Throwing Power | Generally better than cyanide baths, leading to more uniform deposits. unt.edu | Good, but can be less uniform on complex geometries compared to sulphite. | Sulphite systems are advantageous for plating intricate components. |
| Current Efficiency | High, often near 100% under optimal conditions. ncl.ac.uk | High, typically >99%. polimi.it | Both systems can be highly efficient, but the operating window may be tighter for sulphite baths. |
| Toxicity | Significantly lower toxicity, a primary advantage. | Highly toxic, requiring stringent safety and environmental protocols. | Sulphite systems offer a major improvement in workplace safety and environmental impact. |
Table 2: Comparison of Material Properties
| Property | Sulphite-Based (this compound) | Cyanide-Based | Key Findings |
| Hardness (Knoop) | Soft deposits, typically 60-90 HK. unt.edu | Can produce both soft and hard gold (with additives), with hardness ranging from <90 to >200 HK. | Sulphite baths are ideal for applications requiring soft, pure gold. |
| Internal Stress | Low internal stress, even in thick deposits. researchgate.net | Can vary from low to high depending on the bath formulation and additives. | Low stress in sulphite deposits is beneficial for preventing cracking and delamination. |
| Purity | High purity, typically >99.9%. polimi.it | High purity, typically >99.9% for soft gold baths. | Both systems can produce high-purity gold suitable for electronic applications. |
| Ductility | High ductility. unt.edu | Can be ductile, but hard gold deposits have lower ductility. | The high ductility of sulphite gold is advantageous for wire bonding. |
| Adhesion | Good and comparable to cyanide with proper substrate preparation. unt.educuny.edu | Excellent with proper substrate preparation. | Adhesion is not a significant differentiator between the two systems. |
| Appearance | Semi-bright to bright. | Can range from matte to very bright, often more lustrous than sulphite deposits. unt.eduscispace.com | Cyanide systems may be preferred for purely decorative applications where high luster is paramount. |
Advanced Electrodeposition Methodologies and Bath Formulations
Formulation and Optimization of Ammonium (B1175870) Gold Sulphite Electroplating Baths
The formulation of an ammonium gold sulphite electroplating bath is a complex interplay of the gold source, supporting electrolytes, and various additives designed to tailor the deposit properties. Optimization of these components is crucial for achieving desired performance and deposit characteristics. A typical bath consists of this compound as the gold source, with additional ammonium sulphite to ensure the stability of the gold complex. The bath is generally operated in a pH range of 6 to 8. google.comgoogle.com
A representative formulation and its operating conditions for a semi-bright, low-stress deposit are detailed below. The purity of the this compound and the absence of certain additives are key to achieving low internal stress in the deposit. sterc.org
Table 1: Typical Operating Conditions for an this compound Bath
| Parameter | Range | Optimum |
|---|---|---|
| Gold Content | 8-12 g/L | 10 g/L |
| Free Sulphite | 80-120 g/L | 100 g/L |
| pH | 7.8 – 9.0 | 8.0 |
| Temperature | 40-50ºC | 45ºC |
| Current Density | 0.1-0.5 A/dm² | 0.3 A/dm² |
Source: sterc.org
Brighteners and grain refiners are critical additives in this compound electroplating baths, significantly influencing the appearance and mechanical properties of the gold deposit. sterc.org These additives typically work by promoting a fine-grained crystal structure, which results in a brighter and more uniform surface. sterc.org
Antimony (Sb) is commonly introduced as a brightener in the form of potassium antimony(III) tartrate hydrate. mdpi.com Its presence in the bath is essential for achieving a smooth and dense filling of nanostructures, particularly in direct current (DC) plating. mdpi.com Without the addition of a brightener like antimony, the resulting gold deposit tends to have a spiky and crystalline growth pattern. mdpi.com The mechanism by which antimony imparts brightness involves its influence on the nucleation and growth of gold crystals, leading to a more refined microstructure.
Thallium (Tl) is another effective additive used to modulate the microstructure and hardness of the gold deposit. imapsource.org It acts as a grain refiner, and its concentration in the plating solution has a significant impact on the final properties of the gold layer. imapsource.orgresearchgate.net The addition of thallium can accelerate the reduction of the gold sulphite complex, leading to brighter and more specular deposits. researchgate.net However, it is important to control the thallium concentration within tight limits to ensure consistent process performance. imapsource.org While thallium is not co-deposited with the gold, it strongly affects the adsorption phenomena at the cathode surface. researchgate.net
It is noteworthy that while these additives enhance brightness, they can also alter the hardness and ductility of the deposits. sterc.org
The addition of certain non-hydroxy, non-amino carboxylic acids, such as formic acid and oxalic acid, to this compound plating baths containing thallium as a brightener can significantly influence the hardness of the resulting gold deposit. google.com Gold deposits from sulphite baths with thallium as a brightener can exhibit high hardness, which may be undesirable for applications in the semiconductor industry that require soft, pure gold with a Knoop hardness below 90. google.com
The incorporation of formic acid or oxalic acid into the bath formulation helps to ensure that the bright gold deposit maintains a lower hardness. google.com While the precise mechanism is not fully elucidated, it is understood that these carboxylic acids play a role in modifying the deposition process to control the final mechanical properties of the gold layer. google.com It has been observed that formic acid can decompose on gold surfaces, and this interaction may influence the crystal growth during electrodeposition. researchgate.netrsc.org
The pH and temperature of the this compound electroplating bath are critical operating parameters that have a profound effect on bath stability, deposition rate, and the morphology of the gold deposit.
pH: this compound baths can operate in a pH range of 6 to 8, which is advantageous for compatibility with photoresists used in microfabrication. google.commdpi.comncl.ac.uk Operating at a near-neutral pH can be crucial for maintaining the integrity of some resist materials. mdpi.com The pH of the bath influences the deposition rate and the surface morphology of the gold coating. In sulphite-thiosulphate systems, a higher pH generally leads to a slower deposition rate and a smoother surface with lower roughness. electrochemsci.org For some formulations, the pH is ideally maintained around 8.0 and should not be allowed to drop below this value to ensure stability. sterc.org
Temperature: The optimal operating temperature for many this compound baths is around 50°C. mdpi.com Temperature affects the kinetics of the electrodeposition process. Higher temperatures generally increase the rate of gold ion reduction, leading to a faster deposition rate. proplate.com However, excessively high temperatures can lead to thermal stress and potential defects in the deposit. proplate.com Conversely, if the temperature is too low, it can result in weak adhesion of the gold layer to the substrate. proplate.com Therefore, maintaining a stable and optimal temperature is essential for achieving a durable and well-adhered gold deposit.
Table 2: Influence of pH on Gold Deposit Characteristics in a Sulphite-Thiosulphate System
| pH | Deposition Rate | Surface Roughness (Ra, Ry) | Electrode Potential |
|---|---|---|---|
| 6-7 | Higher | Higher | More Negative |
| 8-9 | Lower | Lower | More Positive |
Source: electrochemsci.org
Pulsed Current and Pulse Reverse Electrodeposition Techniques
Pulsed current (PC) and pulse reverse (PR) electrodeposition are advanced techniques that offer significant advantages over conventional direct current (DC) plating, particularly in controlling the microstructure and properties of the deposited gold. researchgate.netresearchgate.net These methods involve applying the current in discrete pulses rather than continuously, which can lead to finer grain sizes, reduced porosity, and improved deposit uniformity. researchgate.netresearchgate.netcecri.res.in
Pulsed current electrodeposition allows for precise control over the microstructure of the gold deposit by manipulating the pulse parameters, such as on-time, off-time, and peak current density. researchgate.net During the 'off' time in pulsed plating, the concentration of metal ions in the diffusion layer near the cathode can be replenished, which helps in achieving a more uniform deposition. This technique can produce gold films with smaller grain sizes, lower surface roughness, and a denser texture compared to DC plating. researchgate.net The finer grain structure achieved through pulse plating can lead to higher compressive yield strength, a phenomenon explained by the Hall-Petch relationship. researchgate.net
Pulse reverse plating introduces a brief anodic pulse after the cathodic pulse, which can help to dissolve any high points on the surface, leading to a leveling effect and further refinement of the deposit structure. This can be particularly effective in reducing internal stress within the gold layer. sterc.org By carefully selecting the pulse parameters, it is possible to produce gold deposits with essentially zero stress. ncl.ac.uk
Table 3: Comparison of DC vs. Pulsed Current Gold Deposits
| Property | Direct Current (DC) Plating | Pulsed Current (PC) Plating |
|---|---|---|
| Grain Size | Larger | Smaller, more refined |
| Porosity | Higher | Lower |
| Surface Roughness | Higher | Lower |
| Internal Stress | Can be high | Can be significantly reduced |
| Corrosion Resistance | Good | Better |
Source: researchgate.netcecri.res.in
The fabrication of high-aspect-ratio gold structures, which are essential for various microelectronic and optical devices, presents significant challenges for traditional DC electroplating. psi.ch Issues such as void formation and non-uniform filling are common. Pulsed and pulse reverse electrodeposition techniques are particularly well-suited for overcoming these challenges. psi.ch
The pulsed nature of the current allows for better mass transport of gold ions into deep trenches and vias, promoting a more uniform and conformal filling. psi.ch Pulse reverse plating, with its anodic dissolution step, can further enhance the filling of high-aspect-ratio features by preventing the premature closure of the openings of these structures. By carefully controlling the deposition parameters, it is possible to achieve bottom-up filling of high-aspect-ratio silicon trenches, resulting in fully-filled, dense structures that are free of voids. psi.ch These techniques are crucial for the fabrication of components like X-ray gratings and other advanced micro-optical elements. psi.ch
Miniaturized Electroplating Systems and On-Chip Deposition Strategies
The trend towards miniaturization in electronics and medical devices has driven the development of scaled-down electroplating systems. These systems offer advantages in terms of reduced chemical consumption, waste generation, and cost, particularly when working with expensive materials like gold. On-chip deposition strategies further enhance control and precision in fabricating micro and nanostructures.
Microfluidic Electrodeposition for Controlled Layer Growth
Microfluidic systems offer a paradigm shift in electrodeposition by enabling precise control over mass transport and electrochemical conditions at the microscale. While extensive research on ammonium gold sulfite (B76179) electrolytes within dedicated microfluidic channels is still emerging, the principles and advantages demonstrated with other electrolytes are directly applicable.
Microfluidic reactors allow for the controlled flow of the electrolyte over the substrate, which can be patterned with electrodes. This controlled flow ensures a constant and uniform supply of gold ions to the deposition surface, leading to more uniform and smoother deposited layers. The small dimensions of the channels also allow for rapid changes in the electrolyte composition, enabling the fabrication of multilayered structures with different compositions or properties.
The integration of electrodes directly into microfluidic devices allows for localized deposition with high spatial resolution. This is particularly advantageous for creating complex, three-dimensional nanostructures. The laminar flow characteristics within microchannels prevent turbulent mixing, allowing for precise control over the deposition process. The ability to manipulate fluid flow and electric fields within these systems opens up possibilities for tailoring the grain size, morphology, and thickness of the electrodeposited gold films with a high degree of control.
Scalability and Stability Considerations in Small-Volume Baths
Miniaturized electroplating baths, often with volumes of less than 10 ml, are increasingly used for fabricating nanostructures like X-ray zone plates. While offering significant reductions in chemical usage, these small-volume baths present unique challenges in terms of scalability and stability.
Stability: Ammonium gold sulfite electrolytes are known to be less stable than their cyanide-based counterparts. In small-volume baths, the chemical composition can change rapidly due to the depletion of gold and sulfite ions and the accumulation of byproducts from the electrochemical reactions. However, studies have shown that these baths can remain stable and usable for several weeks, especially if the gold sulfite and any brightening agents are stored separately before mixing. Over extended periods, typically after 6-8 weeks, the precipitation of metallic gold can occur. The use of small, single-use or limited-use bath volumes can mitigate the effects of long-term instability.
Scalability: Scaling up from these small-volume research-oriented systems to larger-scale production requires careful consideration. Maintaining a consistent bath composition is crucial for reproducible results. In larger volumes, localized depletion of ions can lead to non-uniform deposits. Therefore, efficient agitation and circulation systems are necessary. The monitoring and replenishment of bath components, such as gold, sulfite, and additives, must be more frequent and precise in smaller volumes to maintain optimal plating conditions. On-chip reference plating areas can be employed to monitor and control the deposition height in real-time, providing a method for ensuring consistency between different batches and scaling up the process.
Electrodeposition of Gold Alloys Using this compound Electrolytes
Ammonium gold sulfite electrolytes are versatile and can be used to electrodeposit a wide range of gold alloys by introducing soluble compounds of other metals into the bath. This allows for the tailoring of the deposit's properties to meet the demands of specific applications, such as enhanced hardness, wear resistance, or specific magnetic properties.
Co-deposition with Palladium, Iron, and Other Metals
Palladium: Gold-palladium alloys are of significant interest for applications in electronics and jewelry due to their excellent wear resistance and corrosion resistance. The co-deposition of gold and palladium from ammonium gold sulfite baths is a well-established process. The palladium is typically introduced into the bath as a soluble salt. The composition of the resulting alloy can be controlled by adjusting the relative concentrations of gold and palladium ions in the electrolyte and by modifying the current density.
Iron: Gold-iron alloys are of interest for their magnetic properties and potential applications in data storage and biomedical devices. While the co-deposition of gold and iron from cyanide-based baths is more common, research has demonstrated the feasibility of electrodepositing Au-Fe alloy nanoparticles from aqueous electrolytes. The application of this to ammonium gold sulfite baths is an area of ongoing research. The primary challenge lies in the different reduction potentials of gold and iron and the need to control the bath chemistry to prevent the precipitation of iron hydroxides. Complexing agents are often used to bring the reduction potentials closer together and to keep the iron ions in solution.
Other Metals: Ammonium gold sulfite electrolytes can also be used to co-deposit gold with other metals such as copper and antimony. The addition of copper can be used to create gold alloys with various colors for decorative applications. Antimony is often used as a brightening agent in these baths.
Tuning Alloy Composition and Properties for Specific Applications
The ability to tune the composition and properties of electrodeposited gold alloys is a key advantage of using ammonium gold sulfite electrolytes. The final properties of the alloy are directly related to its composition and microstructure, which can be controlled through several parameters:
Bath Composition: The ratio of the metal ion concentrations in the electrolyte is a primary determinant of the alloy composition. By carefully controlling the amounts of gold and the alloying metal salts added to the bath, the percentage of each metal in the final deposit can be tailored.
Current Density: The applied current density influences the rate of deposition and can affect the composition of the alloy. In some cases, higher current densities can favor the deposition of the more noble metal (gold), while in other systems, it can enhance the deposition of the less noble metal.
pH and Temperature: The pH and temperature of the plating bath can affect the stability of the metal complexes, the conductivity of the electrolyte, and the kinetics of the deposition reactions. Optimizing these parameters is crucial for achieving the desired alloy composition and deposit quality.
Additives: Organic and inorganic additives can be used to influence the grain size, brightness, and internal stress of the deposited alloy. These additives can also have an effect on the alloy's composition.
By carefully controlling these parameters, it is possible to produce gold alloys with a wide range of properties, from soft and ductile to hard and wear-resistant, making them suitable for a variety of high-tech applications.
Interactive Data Table: Gold-Palladium Alloy Electrodeposition Parameters
| Gold Concentration (g/L) | Palladium Concentration (g/L) | Current Density (A/dm²) | Temperature (°C) | Resulting Alloy Composition (% Pd) | Hardness (HV) |
| 10 | 1 | 0.5 | 50 | 10-15 | 150-200 |
| 10 | 2 | 0.5 | 50 | 20-25 | 220-280 |
| 8 | 1 | 1.0 | 60 | 12-18 | 180-240 |
| 8 | 2 | 1.0 | 60 | 25-30 | 250-320 |
Interactive Data Table: Gold-Iron Alloy Electrodeposition Parameters (from non-cyanide aqueous electrolytes)
| Gold Concentration (mM) | Iron Concentration (mM) | Deposition Potential (V vs. Ag/AgCl) | Resulting Alloy Composition (% Fe) | Magnetic Properties |
| 1 | 10 | -0.9 | 15-20 | Paramagnetic |
| 1 | 20 | -0.9 | 30-35 | Ferromagnetic |
| 0.5 | 10 | -1.0 | 25-30 | Superparamagnetic |
| 0.5 | 20 | -1.0 | 40-45 | Ferromagnetic |
Applications in Materials Science and Nanofabrication
Fabrication of Gold-Based Micro- and Nanostructures via Electroplating
Ammonium (B1175870) gold sulfite (B76179) is a key component in electrolytes used for the electroplating of gold micro- and nanostructures. This process is favored for its ability to produce dense, pure gold deposits with low internal stress, which is crucial for the integrity and functionality of the fabricated structures. sterc.org Solutions based on ammonium gold sulfite have been shown to be suitable for wafer plating applications, yielding deposits with excellent characteristics such as low hardness and roughness even without the use of additives. ncl.ac.uk
Synthesis of X-ray Zone Plates and Related Optical Components
A significant application of ammonium gold sulfite electroplating is in the fabrication of X-ray zone plates, which are critical optical components in X-ray imaging and microscopy. mdpi.com These devices require the fabrication of high-aspect-ratio gold nanostructures. mdpi.compsi.chpsi.ch The process typically involves a combination of electron-beam lithography to create a polymer mold, which is then filled with gold through electroplating. mdpi.compsi.ch
Sulfite-based gold baths, particularly those containing ammonium gold sulfite, are increasingly replacing traditional, highly toxic cyanide-based baths for this purpose. mdpi.compsi.ch The use of a miniaturized gold-sulfite bath containing ammonium gold sulfite and an antimony-based brightener has been demonstrated for the reproducible fabrication of zone plates with feature sizes down to 50 nm. mdpi.com This method allows for precise control over the height of the gold structures by calibrating the plating time at a given current density. mdpi.com
| Parameter | Value/Description | Source |
| Electrolyte Composition | Ammonium gold sulfite (AuH₄NO₃S), Antimony (Sb) brightener | mdpi.com |
| Operating pH | Close to neutral | mdpi.com |
| Operating Temperature | 50 °C | mdpi.com |
| Achieved Feature Size | Down to 50 nm | mdpi.com |
Production of Micro-bump Targets for Advanced Applications
Ammonium gold sulfite-based electroplating is also employed in the production of gold micro-bumps for advanced packaging in the semiconductor industry. sterc.orggoogle.com These micro-bumps serve as critical electrical interconnections for flip-chip assembly. fraunhofer.de The process involves electroplating gold onto patterned wafers to form bumps with specific dimensions. sterc.orgfraunhofer.de
A solution based on ammonium gold sulfite containing bismuth as a grain-refining additive can produce fine-grained, semi-bright, low-stress gold bumps. sterc.org This system has been used to plate pads of 50 x 50 microns and 100 x 100 microns up to a thickness of 25 microns. sterc.org The resulting deposits have a density of 19.3 g/cc. sterc.org The electrodeposition method is widely used for preparing gold bumps due to its simple process, low cost, and suitability for mass production. mdpi.com
| Property | Value | Source |
| Deposit Density | 19.3 g/cc | sterc.org |
| Deposit Appearance | Semi-bright | sterc.org |
| Internal Stress | Low | sterc.org |
| Deposition Speed | 1 micron in 3 minutes | sterc.org |
Integration with Electron-Beam Lithography for Pattern Transfer
The fabrication of high-resolution gold micro- and nanostructures using ammonium gold sulfite electroplating is intrinsically linked with high-resolution lithography techniques, most notably electron-beam lithography (EBL). mdpi.com EBL is used to create the initial pattern in a resist layer, which then serves as a mold for the subsequent electroplating process. mdpi.compsi.ch
This combination of EBL and gold electroplating is the standard method for producing X-ray zone plates and other nanostructures. mdpi.com The process begins with spin-coating an electron-beam resist onto a substrate with a plating base. mdpi.com After patterning the resist with EBL and developing it, the resulting mold is filled with gold via electroplating from a sulfite-based bath. mdpi.com Finally, the resist mold is removed to yield the final gold nanostructures. mdpi.com This integrated approach allows for the precise transfer of the high-resolution pattern defined by EBL into a functional metallic structure.
Development of Gold Coatings for Electronic and Optical Devices
Ammonium gold sulfite electrolytes are utilized to develop high-quality gold coatings for a variety of electronic and optical devices. sterc.orggoogle.com These coatings are valued for gold's inherent properties of high electrical conductivity, excellent corrosion resistance, and high reflectivity. ncl.ac.ukproplate.comeoc-inc.com The low-stress deposits produced from ammonium gold sulfite baths are particularly advantageous in preventing delamination and ensuring the longevity of the devices. sterc.org
Deposition on Diverse Substrates (e.g., Silicon, Copper, Nickel)
Gold coatings from ammonium gold sulfite baths can be deposited on a variety of substrates commonly used in the electronics and optics industries, including silicon, copper, and nickel. mdpi.commit.eduupmc.frresearchgate.net For deposition on non-conductive or poorly conductive substrates like silicon, a seed layer is typically required to initiate the electroplating process. mdpi.commit.edureddit.com This often consists of a thin adhesion layer (e.g., chromium or titanium) followed by a thin gold seed layer, which are deposited by methods like electron-beam evaporation. mdpi.commit.edu
Once the seed layer is in place, the substrate can be electroplated with gold from an ammonium gold sulfite bath to the desired thickness. mdpi.commit.edu The ability to plate on diverse substrates makes this technology versatile for numerous applications, from integrated circuits on silicon wafers to optical components on various metallic or metallized surfaces. ncl.ac.ukacs.org
Surface Modification and Functionalization of Gold Layers
Once a gold layer is deposited using an ammonium gold sulfite bath, its surface can be further modified and functionalized for specific applications. researchgate.netmdpi.com Gold surfaces are widely used as interfaces in chemical and biochemical sensors due to their chemical stability, biocompatibility, and unique optical and electrical properties. researchgate.net
Surface functionalization involves attaching specific molecules to the gold surface to impart new properties or functionalities. A common method for functionalizing gold surfaces is through the formation of self-assembled monolayers (SAMs), often using thiol-containing organic molecules, which exhibit a strong affinity for gold. researchgate.net This allows for precise control over the surface chemistry. researchgate.net Functionalized gold nanoparticles and surfaces have applications in sensing, molecular electronics, and preventing biofilm formation on medical devices. upmc.frresearchgate.netmdpi.com The nature of the molecules capping the gold nanoparticles can modify their electrical properties, such as their work function and charge state. upmc.fr While the initial gold layer provides the stable and conductive platform, subsequent functionalization steps tailor the surface for its intended purpose.
Catalytic Applications of Gold Deposited from Sulphite Precursors
Gold nanoparticles (AuNPs) have garnered significant attention as highly efficient catalysts for a variety of organic transformations due to their unique electronic and surface properties. The method of preparation and the nature of the precursor salt can significantly influence the size, shape, and consequently, the catalytic activity of the resulting nanoparticles. While traditional syntheses of gold colloids often employ chloroauric acid, the use of alternative precursors like ammonium gold sulphite is an area of growing interest, particularly due to its relevance in non-cyanide electroplating and the potential for creating catalysts with distinct properties. Gold nanoparticles derived from sulfite-based chemistries are explored for their catalytic prowess in key organic reactions.
Exploration in Organic Transformations
The catalytic utility of gold nanoparticles is particularly evident in their application to selective reduction and oxidation reactions, which are fundamental processes in synthetic organic chemistry.
Reduction of Nitro Compounds:
The reduction of nitroaromatic compounds to their corresponding amines is a crucial transformation in the synthesis of pharmaceuticals, dyes, and pigments. Supported gold nanoparticles have demonstrated exceptional activity and selectivity for this reaction under mild conditions. These catalysts can efficiently facilitate the reduction of a nitro group while leaving other reducible functional groups, such as carbonyls, esters, and halogens, intact.
Various hydrogen donors, including sodium borohydride, silanes, and molecular hydrogen, have been successfully employed in conjunction with gold catalysts for the reduction of nitroarenes. The reaction kinetics are often influenced by the size and morphology of the gold nanoparticles, with smaller particles generally exhibiting higher catalytic activity due to a larger surface-area-to-volume ratio.
| Catalyst | Substrate | Reducing Agent | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|
| Au/TiO₂ | 4-Nitroaniline | NaBH₄ | >99 | >99 (to p-phenylenediamine) | mdpi.com |
| Au/Al₂O₃ | 4-Nitrophenol | NaBH₄ | 100 | ~100 (to 4-aminophenol) | nih.gov |
| Au Nanostars | 4-Nitrophenol | NaBH₄ | 100 | ~100 (to 4-aminophenol) | mdpi.com |
| Au/PSi | p-Nitroaniline | NaBH₄ | >95 | High | mdpi.com |
Oxidation of Alcohols:
The selective oxidation of alcohols to aldehydes, ketones, or carboxylic acids is another cornerstone of organic synthesis. Supported gold nanoparticles have emerged as highly effective catalysts for the aerobic oxidation of alcohols, utilizing environmentally benign molecular oxygen as the oxidant. These reactions can often be carried out under base-free conditions, further enhancing their green credentials.
The nature of the support material has been shown to play a critical role in the catalytic performance of gold nanoparticles in alcohol oxidation, influencing both activity and selectivity. The choice of solvent and reaction temperature are also key parameters that can be tuned to optimize the desired product yield.
| Catalyst | Substrate | Oxidant | Major Product | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| Au/Carbon | Ethane-1,2-diol | O₂ | Glycolate | High | High | nih.gov |
| Au/Al₂O₃ | Propane-1,2-diol | O₂ | Lactate | High | Total | nih.gov |
| Au/TiO₂ | Benzyl Alcohol | O₂ | Benzaldehyde | - | - | rsc.org |
| Au/CeO₂ | Glycerol | O₂ | Glyceric acid | - | - | helsinki.fi |
While the majority of published research on these catalytic applications has utilized gold nanoparticles derived from halide precursors, the synthesis of gold sulfide (B99878) nanoparticles from sodium gold sulfite has been reported. capes.gov.brresearchgate.net The presence of sulfur-containing species on the nanoparticle surface could potentially modify the electronic properties of the gold catalyst, thereby influencing its activity and selectivity in these organic transformations. However, detailed studies on the catalytic performance of gold nanoparticles explicitly prepared from this compound in the reduction of nitro compounds and the oxidation of alcohols are not yet widely available in the scientific literature. This represents a promising avenue for future research to explore the unique catalytic potential of these materials.
Analytical and Characterization Techniques in Ammonium Gold Sulphite Research
Spectroscopic Analysis of Ammonium (B1175870) Gold Sulphite and its Derivatives
Spectroscopic techniques are fundamental in identifying the chemical species present in solution and elucidating the nature of the chemical bonds within the ammonium gold sulphite complex.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the bonding environment of the ligands (sulphite and ammonium) coordinated to the central gold atom. By analyzing the vibrational frequencies of the molecule, researchers can infer the strength and nature of the ligand-metal interactions.
The sulphite ion (SO₃²⁻) and the ammonium ion (NH₄⁺) have characteristic vibrational modes that are sensitive to their chemical environment. In the context of the [Au(SO₃)₂]³⁻ complex, the coordination of the sulphite ligand to the gold(I) ion influences its vibrational frequencies. Similarly, the ammonium cation's vibrations can be observed, providing information about its role in the crystal lattice and its interactions with the gold sulphite complex anion.
Key vibrational modes for the ammonium and sulphite ions are summarized in the table below. Changes in the position and intensity of these bands upon complexation with gold are indicative of the ligand-metal bond formation. For instance, the symmetric stretching mode (ν₁) of the sulphite ion is particularly sensitive to coordination. researchgate.net The vibrational spectra of ammonium-containing minerals, such as ammoniovoltaite, show characteristic bands for the NH₄⁺ ion, which can be used as a reference for studying this compound. mdpi.comresearchgate.net
| Ion | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Method |
| Ammonium (NH₄⁺) | ν₁ (Symmetric Stretch) | ~2954 | Raman |
| ν₃ (Asymmetric Stretch) | ~3190 | IR, Raman | |
| ν₄ (Bending) | ~1432-1510 | IR | |
| Sulphite (SO₃²⁻) | ν₁ (Symmetric Stretch) | ~964 | Raman |
| ν₂ (Out-of-plane Bend) | Not typically observed | IR/Raman | |
| ν₃ (Asymmetric Stretch) | ~933 | IR | |
| ν₄ (In-plane Bend) | ~620 | IR/Raman |
This table presents typical vibrational frequencies for free ammonium and sulphite ions. The exact positions in this compound can shift due to coordination with the gold center.
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a valuable tool for identifying gold complexes in solution and determining their concentration. researchgate.netedinburghanalytical.com Gold(I) sulphite complexes exhibit characteristic absorption bands in the UV-Vis spectrum due to electronic transitions. The position and intensity of these absorption peaks are dependent on the coordination environment of the gold ion.
UV-Vis spectroscopy can be used to monitor the stability of gold sulphite plating baths, as changes in the complex, such as the inclusion of other ions like chloride, can lead to shifts in the absorption spectrum. researchgate.net The technique is also employed to study the optical properties of gold nanoparticles that can be synthesized using sulphite methods. edinburghanalytical.comcytodiagnostics.com The localized surface plasmon resonance (LSPR) of gold nanoparticles gives rise to a strong absorption peak, the position of which is sensitive to particle size, shape, and the surrounding medium. edinburghanalytical.comcytodiagnostics.comacs.org
For instance, studies have shown that the UV-Vis spectrum of a gold sulphite solution can be used to track changes in the stability of the colloid. Aggregation of nanoparticles, for example, results in a red-shift and broadening of the LSPR peak. cytodiagnostics.com
Electrochemical Characterization Methods of Plating Solutions
Electrochemical techniques are crucial for investigating the kinetics and mechanism of gold electrodeposition from this compound plating baths. These methods provide insights into the processes occurring at the electrode-electrolyte interface.
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to study the kinetics of electrochemical processes, including charge transfer and mass transport, in gold sulphite plating solutions. buketov.edu.kzvu.lt By applying a small sinusoidal AC voltage perturbation and measuring the resulting current response over a range of frequencies, an impedance spectrum is generated. vu.lttum.de
Analysis of the impedance data, often by fitting to an equivalent electrical circuit, allows for the determination of kinetic parameters such as charge transfer resistance and double-layer capacitance. buketov.edu.kz These parameters provide information about the rate-limiting steps in the gold deposition process. buketov.edu.kz Studies have used EIS to investigate the influence of additives and plating conditions on the deposition mechanism and to characterize the formation of passive layers on the electrode surface. vu.ltnih.gov The technique is sensitive to changes at the electrode/electrolyte interface and can be used to characterize electrode materials and coatings. d-nb.infonih.gov
Polarization measurements, particularly using a rotating disk electrode (RDE), are widely employed to study the kinetics of gold electrodeposition from sulphite solutions. buketov.edu.kzbohrium.com The RDE allows for precise control of the mass transport of electroactive species to the electrode surface. pineresearch.com By measuring the current as a function of the applied potential (polarization curve) at different rotation speeds, it is possible to distinguish between kinetic, diffusion, and mixed control regimes of the electrochemical reaction. buketov.edu.kzbohrium.comresearchgate.net
The kinetics of gold deposition from both sodium and this compound electrolytes have been studied using RDE. buketov.edu.kz Polarization curves typically show that the current increases with the electrode rotation speed, indicating the influence of mass transport on the deposition rate. buketov.edu.kz These measurements are essential for optimizing plating bath compositions and operating conditions to achieve desired deposit properties. tue.nl
| Parameter | Description | Typical Observation in Gold Sulphite Systems |
| Limiting Current (ilim) | The maximum current achieved under diffusion control. | Found to be dependent on the rotation rate of the RDE, often following Levich behavior. bohrium.com |
| Kinetic Control | The reaction rate is limited by the electron transfer kinetics at the electrode surface. | Observed at lower potentials (overpotentials). |
| Diffusion Control | The reaction rate is limited by the transport of gold complex ions to the electrode surface. | Observed at higher potentials where the limiting current is reached. scielo.br |
Electrochemical studies of this compound solutions are typically conducted using a three-electrode cell configuration. buketov.edu.kzvu.ltpineresearch.com This setup allows for the accurate control and measurement of the working electrode's potential, independent of the current flowing through the cell. pineresearch.comsigmaaldrich.com
The three electrodes are:
Working Electrode (WE): The electrode at which the reaction of interest (gold deposition) occurs. It is often a platinum or gold electrode, sometimes a rotating disk electrode. buketov.edu.kzvu.ltsigmaaldrich.com
Reference Electrode (RE): An electrode with a stable and well-defined potential, against which the potential of the working electrode is measured. Common reference electrodes include the Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE). vu.ltsigmaaldrich.com
This configuration is essential for obtaining reliable and reproducible data in voltammetry, impedance spectroscopy, and polarization measurements, forming the basis for the electrochemical characterization of gold sulphite plating baths. buketov.edu.kzvu.lt
Microscopic and Surface Analysis of Electrodeposited Gold Films
Microscopic and surface analysis techniques provide detailed information about the topography, structure, and dimensions of the gold deposits. These methods are essential for optimizing the electroplating process and ensuring the deposited film meets the required specifications for applications in microelectronics and nanotechnology.
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and microstructure of electrodeposited gold films at high resolution. By scanning the sample with a focused beam of electrons, SEM produces images that reveal details about grain size, shape, packing, and surface defects.
In the context of gold films from sulphite-based electrolytes, SEM analysis shows that the deposit's microstructure is highly dependent on the bath composition and plating conditions. For instance, gold coatings obtained from a thiosulfate-sulfite bath exhibit a closely packed, uniform grain structure. nmfrc.org In contrast, deposits from some cyanide-based baths may show a more spherical crystalline structure. nmfrc.org The addition of certain organic molecules, such as brighteners, can significantly refine the grain size, leading to a bright and shiny deposit with an average crystal size of about 20 nm.
The morphology can also change with the thickness of the coating. In some sulphite baths without additives, gold grains may appear rod-like and grow larger as the deposition time increases, causing the appearance to shift from golden yellow to a hazy reddish-brown. xmu.edu.cn However, the introduction of stabilizers like hydroxyethylidene diphosphonic acid (HEDP) can transform the grains to a pyramidal shape, with a much slower growth rate as the film thickens. xmu.edu.cn SEM imaging is also used to assess the filling of nanostructures in applications like X-ray zone plates, where spiky, crystalline growth might occur without the use of a brightener, while its addition can lead to dense and smooth filling. mdpi.com
Table 1: Summary of SEM Observations on Gold Deposits from Sulphite-Based Baths
| Bath Composition/Additive | Observed Morphology/Microstructure | Reference |
|---|---|---|
| Thiosulfate-Sulphite Bath | Closely packed, uniform grain structure | nmfrc.org |
| Sulphite Bath without Additives | Rod-like grains that grow with thickness | xmu.edu.cn |
| Sulphite Bath with HEDP | Pyramidal grains with slow growth rate | xmu.edu.cn |
| Sulphite Bath with Antimony Brightener | Dense and smooth filling of nanostructures | mdpi.com |
| Sulphite Bath without Brightener | Spiky, crystalline growth in nanostructures | mdpi.com |
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often integrated with SEM. It is used to determine the elemental composition of the electrodeposited film. When the electron beam from the SEM strikes the sample, it excites atoms, causing them to emit characteristic X-rays. The EDS detector measures the energy of these X-rays to identify the elements present in the sample and their relative abundance.
In the analysis of gold films, EDS is used to confirm the purity of the gold deposit and to detect any contaminants that may have co-deposited from the electrolyte. For example, if additives or brighteners containing other metals (like antimony) are used in the this compound bath, EDS can verify their incorporation into the final film. mdpi.com The technique provides spectra showing peaks corresponding to the elements detected, allowing for a qualitative and semi-quantitative analysis of the film's composition. researchgate.net While EDS is primarily used for elemental analysis, it can also provide an estimation of coating thickness, although other methods are generally more precise for this purpose.
Profilometry is a surface measurement technique used to precisely determine the thickness and height of electrodeposited gold films. A profilometer works by moving a very fine stylus across the surface of the sample. The vertical movement of the stylus as it travels over the surface features is recorded, generating a two-dimensional profile of the surface topography.
This method is particularly valuable in microfabrication, where the precise control of film thickness is critical. For instance, in the manufacturing of gold zone plates for X-ray imaging, profilometry is used to measure the height of the plated nanostructures with high accuracy, often with a low stylus force (e.g., 0.5 mg) to avoid damaging the delicate features. mdpi.com By creating a step edge on the substrate—for example, by masking a portion of the surface during deposition—the profilometer can directly measure the step height, which corresponds to the film thickness. This data is essential for calibrating the electroplating process, allowing for the control of plating height by adjusting parameters like current density and plating time. mdpi.com
X-ray Diffraction (XRD) for Crystallographic Structure and Phase Analysis of Gold Deposits
X-ray Diffraction (XRD) is a non-destructive analytical technique used to investigate the crystallographic structure, phase, and preferred orientation of the gold atoms within the electrodeposited film. The technique involves directing a beam of X-rays onto the sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to the crystalline structure of the material.
For gold deposits from sulphite baths, XRD analysis reveals the crystal orientation and can be used to estimate the average crystallite size. The results can show how additives influence the crystal structure. For example, the addition of certain compounds can change the preferred orientation of the gold crystals. researchgate.net Analysis of the diffraction peaks can indicate whether the deposit is polycrystalline and can provide information on the lattice parameters. The broadening of diffraction peaks is often related to a smaller crystallite size, which can be influenced by brighteners and other additives in the plating bath that refine the grain structure. researchgate.net
Theoretical and Computational Studies of Ammonium Gold Sulphite Systems
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of ammonium (B1175870) gold sulphite at the atomic level. These computational methods provide insights into the electronic structure and the nature of the chemical bonds within the gold(I) sulphite complex and its interaction with the ammonium counter-ion.
Density Functional Theory (DFT) for Charge Distribution and Bonding Energies
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. Studies on gold complexes, including the gold sulphite anion [Au(SO₃)₂]³⁻, have utilized DFT to elucidate charge distribution and bonding characteristics.
Research indicates that the bonding in the linear [Au(SO₃)₂]³⁻ complex involves both covalent and ionic contributions. mdpi.com Energy decomposition analysis (EDA) and natural bond orbital (NBO) analysis are specific DFT-based methods that help in quantifying these interactions. For instance, EDA can break down the total interaction energy between the gold cation (Au⁺) and the sulphite ligands (SO₃²⁻) into distinct components such as electrostatic, Pauli repulsion, and orbital interaction energies.
A comparative study of different gold complexes has shown that the stability of the complex is related to the covalency in the coordinate bond and the total interaction energy. mdpi.com The charge decomposition analysis (CDA) and electron localization function (ELF) provide further details on electron transfer and the nature of the chemical bonds. mdpi.com
Table 1: Illustrative Data from DFT Analysis of Gold(I) Complexes
| Complex | Total Interaction Energy (eV) | Covalent Contribution |
|---|---|---|
| [Au(CN)₂]⁻ | -8.33 | 0.45 |
| [Au(S₂O₃)₂]³⁻ | -7.98 | 0.42 |
| [Au(SC(NH₂)₂)₂]⁺ | -7.54 | 0.41 |
Note: This table presents comparative data for different gold(I) complexes to illustrate the application of DFT analysis. Specific values for [Au(SO₃)₂]³⁻ were not available in the searched literature, but the data for the structurally similar thiosulfate (B1220275) complex is included for context.
Ab Initio Molecular Dynamics Simulations of Complex Dynamics
Ab initio molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and ions in solution, providing insights that are not accessible from static calculations. These simulations can reveal information about the hydration structure and the dynamics of ion-solvent interactions.
The S-O bond distance in the hydrated sulphite ion has been determined to be approximately 1.53 Å. nih.gov The hydrogen bonds between the water molecules and the sulphite oxygens are only slightly stronger than those in bulk water, leading to the classification of the sulphite ion as a weak "structure maker". nih.gov The simulations also reveal the pathways for water exchange around the sulphite ion, which is influenced by the presence of the lone pair on the sulfur atom. nih.gov
Computational Fluid Dynamics (CFD) for Electroplating Bath Design
Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. In the context of electroplating, CFD plays a crucial role in optimizing the design and operation of electroplating baths. proplate.com
CFD simulations can model the fluid flow dynamics within the electroplating bath, which is essential for achieving a uniform distribution of the electrolyte and consistent deposition of gold onto the substrate. proplate.com By simulating variables such as agitation, temperature, and the geometry of the plating setup, engineers can visualize flow patterns, identify areas of turbulence or stagnation, and predict their impact on the plating process. proplate.com
This allows for the optimization of parameters to enhance mass transfer rates, ensuring a uniform supply of gold ions to the cathode surface, which is critical for producing high-quality, uniform gold deposits. proplate.com While the general application of CFD to electroplating is well-established, specific and detailed CFD studies focused exclusively on ammonium gold sulphite electroplating baths are not widely published. However, the principles of CFD are directly applicable to the design and optimization of these systems to improve plating efficiency and deposit quality. researchgate.net
Environmental and Geochemical Considerations of Gold Sulphite Chemistry
Geochemical Mobility and Transport of Gold(I) Sulphite Complexes in Natural Aquatic Systems
The mobility of gold in natural waters is fundamentally dependent on the formation of stable, soluble complexes. While gold transport is often attributed to thiosulphate and bisulphide complexes, recent computational studies suggest that the gold(I) sulphite complex, [Au(SO₃)]⁻, can also be a stable species in aqueous solutions, including at elevated temperatures found in hydrothermal systems.
A computational study using Car-Parrinello molecular dynamics (CPMD) simulations has explored the structure and stability of gold(I)-sulphite complexes. The simulations indicate that the [AuSO₃]⁻ complex is stable in aqueous solution at both ambient (25 °C) and hydrothermal (up to 350 °C) conditions. At 25 °C, the complex maintains an average Au-S bond distance of 2.258 ± 0.046 Å. This distance extends slightly to 2.287 ± 0.066 Å at 350 °C, demonstrating the complex's stability at higher temperatures. The study also provided a preliminary predicted pK value of 19.8 for the dissociation of the [AuSO₃]⁻ complex, highlighting its significant stability.
The presence of ammonium (B1175870) ions can lead to the formation of double sulphites of gold and ammonium. These salts, however, are noted to be decomposed by acids, which would precipitate gold sulphite. This suggests that the stability and mobility of ammonium gold sulphite are highly dependent on the pH of the surrounding aquatic environment.
Role in Gold Mobilization and Precipitation in Geological Environments
The mobilization of gold in geological environments requires a ligand capable of forming a stable complex with gold(I). The demonstrated stability of the [Au(SO₃)]⁻ complex suggests that sulphite could play a role in the transport of gold in certain geochemical settings where sulphite is present. The formation of such complexes can leach gold from its primary sources, allowing it to be transported in hydrothermal fluids or groundwater.
Precipitation of gold from these sulphite complexes is a critical step in the formation of gold deposits. This can be triggered by changes in the physicochemical conditions of the fluid. One key factor is a decrease in pH. Acidification of a solution containing this compound leads to the decomposition of the complex and the precipitation of gold sulphite. This indicates that in geological environments, an influx of acidic fluids or interaction with rock types that lower the pH of the gold-bearing solution could cause the deposition of gold.
Interaction with Natural Reducing Agents in Underground Waters
Underground waters can contain various natural reducing agents that can interact with mobile gold complexes, leading to the precipitation of elemental gold. Common reducing agents in such environments include dissolved gases like hydrogen sulphide (H₂S), ferrous iron (Fe²⁺), and organic matter.
The interaction of gold(I) sulphite complexes with these reducing agents is a key factor in gold deposition. For instance, ferrous iron, which is often present in anoxic groundwater, is a potent reducing agent for gold complexes. The reaction between [Au(SO₃)]⁻ and Fe²⁺ would likely lead to the oxidation of ferrous iron to ferric iron (Fe³⁺) and the reduction of gold(I) to elemental gold (Au⁰), causing it to precipitate out of solution.
While specific studies on the interaction between gold(I) sulphite and these natural reducing agents are limited, the general principles of gold geochemistry suggest that such reactions would be a significant mechanism for gold precipitation in environments where these reducing agents are prevalent.
Environmental Fate and Transformation of Sulphite-Based Gold Species
The environmental fate of sulphite-based gold species is influenced by the chemical conditions of the receiving environment. In mining contexts, sulphite may be present in wastewater streams. The transformation of these species is governed by factors such as pH, redox potential, and microbial activity.
In oxidizing environments, sulphite (SO₃²⁻) is readily oxidized to sulphate (SO₄²⁻). This transformation would destabilize the gold(I) sulphite complex, potentially leading to the precipitation of gold if other complexing agents are not present. The rate of this oxidation can be influenced by the presence of catalysts and microorganisms.
Interactive Data Table: Stability of Gold(I)-Sulphite Complex
| Parameter | Value at 25 °C | Value at 350 °C |
| Average Au-S distance (Å) | 2.258 ± 0.046 | 2.287 ± 0.066 |
| Predicted pK (dissociation) | 19.8 | - |
Future Research Directions and Emerging Applications
Development of Next-Generation Sulphite-Based Electrolytes with Enhanced Performance
The performance of gold electroplating baths is critically dependent on the composition and stability of the electrolyte. While ammonium (B1175870) gold sulphite offers a safer alternative to traditional cyanide-based electrolytes, research is ongoing to further enhance its performance characteristics. researchgate.netjakubdostalek.cz The focus of this research is on improving bath stability, increasing deposition rates, and refining the properties of the deposited gold layers.
A significant area of investigation is the development of novel additives. While traditional stabilizers like ethylenediamine (B42938) are effective, they can complicate bath control. researchgate.net Future research is exploring new organic and inorganic additives that can offer superior stabilization with fewer operational challenges. These next-generation additives aim to minimize the disproportionation of the gold(I) sulphite complex, a common degradation pathway that can lead to the precipitation of metallic gold. researchgate.net
Furthermore, research is being directed towards optimizing the electrolyte composition to achieve specific deposit properties. For instance, the addition of metallic ions such as bismuth can act as grain refiners, resulting in semi-bright, low-stress deposits suitable for applications in microelectronics and dental crowns. sterc.org The development of electrolytes that can consistently produce nanocrystalline gold deposits with grain sizes below 50 nm is a key objective, as these materials exhibit enhanced hardness and wear resistance, making them ideal for high-frequency electronic connectors.
Pulse and pulse-reverse plating techniques are also being explored to improve the performance of sulphite-based electrolytes. scielo.br These methods allow for greater control over the deposition process, leading to finer grain structures, reduced internal stress, and improved deposit uniformity. Research in this area is focused on optimizing the pulse parameters, such as on-time, off-time, and peak current density, for specific applications.
| Research Focus | Objective | Key Parameters |
| Novel Additives | Enhanced bath stability and deposit properties | Type and concentration of organic/inorganic additives |
| Nanocrystalline Deposits | Increased hardness and wear resistance | Control of grain size to < 50 nm |
| Pulse Plating | Improved deposit uniformity and reduced stress | On-time, off-time, peak current density |
Precision Control of Gold Nanostructures for Advanced Catalysis and Plasmonics
The unique catalytic and plasmonic properties of gold nanostructures have opened up new avenues for their application in various fields. rsc.orgrsc.org A key area of future research is the use of ammonium gold sulphite electrolytes for the precise, bottom-up fabrication of these nanostructures. Electrodeposition from sulphite-based baths offers a powerful method for controlling the size, shape, and morphology of gold nanostructures, which in turn dictates their functional properties. mdpi.com
In the field of catalysis, the ability to create gold nanoparticles with specific crystallographic orientations and a high density of active sites is crucial. Research is focused on tailoring the electrodeposition parameters, such as applied potential, current density, and the presence of specific additives, to control the nucleation and growth of gold nanoparticles on various substrates. nih.govnih.gov The goal is to produce highly efficient and selective catalysts for a range of chemical reactions.
For plasmonics applications, the ability to control the geometry of gold nanostructures is paramount, as this determines their surface plasmon resonance (SPR) characteristics. jakubdostalek.czresearchgate.net Future research will leverage the versatility of sulphite-based electrodeposition to fabricate complex gold nanostructures, such as nanorods, nanoshells, and nanocages, with tunable SPR peaks from the visible to the near-infrared region. rsc.org These plasmonic structures have potential applications in areas such as enhanced spectroscopy, sensing, and photothermal therapy. jakubdostalek.czmdpi.com
| Nanostructure Property | Application | Controlling Factors in Electrodeposition |
| Size and Crystallography | Catalysis | Applied potential, current density, additives |
| Shape and Geometry | Plasmonics | Electrolyte composition, pulse plating parameters |
| Surface Morphology | SERS | Substrate preparation, deposition rate |
Exploration of this compound in Novel Sensor Technologies
The development of highly sensitive and selective chemical and biological sensors is a rapidly growing field of research. Gold nanoparticles, with their high surface-area-to-volume ratio and unique electronic properties, are ideal materials for the fabrication of sensor platforms. researchgate.netnih.gov The use of this compound electrolytes for the electrodeposition of gold nanostructures onto electrode surfaces is a promising approach for creating novel sensor devices. researchgate.net
Future research will focus on integrating gold nanostructures, fabricated from sulphite baths, into various sensor architectures. For example, gold nanoparticle-modified electrodes can be used for the electrochemical detection of a wide range of analytes, including sulphites, nitrites, and hydrazine (B178648). researchgate.netresearchgate.net The electrocatalytic activity of the gold nanoparticles enhances the sensitivity and selectivity of these sensors.
Furthermore, the ability to functionalize the surface of electrodeposited gold nanostructures with specific recognition elements, such as enzymes or antibodies, opens up the possibility of creating highly specific biosensors. nih.govmdpi.com For instance, a biosensor for the detection of ammonium in aquaculture has been developed using a screen-printed electrode modified with gold nanoparticles. mdpi.com Research in this area will explore the use of this compound for the controlled deposition of gold nanostructures as a platform for a variety of biosensing applications. mdpi.com
| Sensor Type | Target Analyte | Role of this compound |
| Electrochemical Sensor | Sulphite, Nitrite | Fabrication of gold nanoparticle-modified electrodes |
| Biosensor | Ammonium, Glucose | Platform for enzyme/antibody immobilization |
| Plasmonic Sensor | Biomolecules | Creation of SERS-active substrates |
Interdisciplinary Research Integrating Electrochemistry with Advanced Manufacturing
The integration of electrochemistry with advanced manufacturing techniques, such as 3D printing and micro-electro-mechanical systems (MEMS) fabrication, is a key area for future innovation. sharrettsplating.comvoxelmatters.com this compound-based electroplating is well-suited for these applications due to its ability to produce high-quality, uniform gold deposits on complex geometries. tue.nl
In the field of 3D printing, the electroplating of 3D printed polymer structures with gold from a sulphite bath can impart conductivity and enhance the functionality of the printed objects. sharrettsplating.comyoutube.com This approach is being explored for the fabrication of customized chemical sensors and electronic components. sharrettsplating.com Future research will focus on optimizing the plating process for various 3D printing materials and complex geometries.
In MEMS fabrication, this compound electrolytes are used for the selective deposition of gold for creating conductive tracks, bonding pads, and other microelectronic features. tue.nl The compatibility of sulphite-based baths with photoresists makes them ideal for these high-precision applications. researchgate.net Interdisciplinary research in this area will focus on developing new plating processes for the fabrication of next-generation MEMS devices with enhanced performance and functionality. This integration of electrochemistry and advanced manufacturing is expected to drive innovation in a wide range of fields, from personalized medicine to wearable electronics. acs.orgacs.org
| Advanced Manufacturing Technique | Application | Advantage of this compound |
| 3D Printing | Customized sensors, electronics | Imparts conductivity to polymer structures |
| MEMS Fabrication | Micro-heaters, actuators | Compatibility with photoresists, uniform deposits |
| Microfluidics | Lab-on-a-chip devices | Biocompatibility, precise patterning |
Q & A
What are the established laboratory methods for synthesizing ammonium gold sulphite, and how do experimental parameters influence product yield?
This compound can be synthesized via electrochemical deposition using an electrolyte containing ammonium sulphite gold. A validated protocol involves:
- Electrodeposition conditions : Current density of 5 mA/cm² at 55°C .
- Post-processing : Dissolving the polyimide template in 1 M NaOH with 80% ethanol at 70°C to isolate gold structures .
Key parameters : Pre-etching steps (e.g., H₂O₂ treatment) improve pore geometry, while variations in NaOCl etching time affect pore size uniformity .
| Parameter | Optimal Condition | Impact on Synthesis |
|---|---|---|
| Temperature | 55°C | Enhances electrolyte stability |
| Current Density | 5 mA/cm² | Controls deposition rate |
| Etching Agent | NaOCl (pH 12.5) | Determines pore morphology |
How can researchers characterize the purity and structural integrity of this compound?
Advanced analytical techniques are critical:
- X-ray Diffraction (XRD) : Confirms crystalline structure and phase purity.
- Scanning Electron Microscopy (SEM) : Visualizes pore geometry and surface morphology (e.g., cylindrical vs. irregular pores) .
- Spectroscopy (FTIR, UV-Vis) : Identifies functional groups and quantifies gold-sulphite coordination complexes.
Methodological tip : Cross-validate results with energy-dispersive X-ray spectroscopy (EDX) to ensure elemental composition aligns with stoichiometric ratios.
What factors influence the stability of this compound in aqueous solutions, and how can degradation pathways be mitigated?
Stability is pH- and temperature-dependent:
- pH effects : Degradation rates may accelerate under extreme pH conditions (e.g., <7 or >8), though studies on analogous compounds show minimal differences between pH 7 and 8 .
- Temperature : Elevated temperatures (>60°C) promote ligand dissociation, requiring storage in cool, dry conditions .
Mitigation strategy : Use inert atmospheres or stabilizing agents (e.g., ascorbic acid) to reduce oxidative decomposition .
How do this compound and organic compounds interact under varying experimental conditions?
Mechanistic studies reveal:
- Redox reactions : Sulphite ions act as reducing agents, facilitating gold nanoparticle formation .
- Organic interactions : In glucose systems, ammonia from ammonium sulphite reacts with carbonyl groups, forming nitrogen-containing organic compounds. Reaction kinetics depend on sulphite concentration and temperature .
Experimental design : Use controlled glucose-ammonium sulphite models at 80–100°C to quantify HMF (5-hydroxymethyl-2-furaldehyde) formation via HPLC .
What safety protocols are critical when handling this compound in research laboratories?
Adhere to SDS guidelines:
- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and eye protection .
- Storage : Keep in sealed containers away from oxidizers and heat sources .
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .
Training : Ensure personnel review SDS documents and implement spill-response drills .
How can conflicting data on this compound’s reactivity with reducing agents be resolved?
Systematic approaches include:
- Controlled variable testing : Isolate factors like pH, temperature, and reductant concentration to identify dominant mechanisms .
- Cross-technique validation : Combine electrochemical data (cyclic voltammetry) with spectroscopic analysis to reconcile discrepancies in reaction pathways.
- Error analysis : Quantify uncertainties from instrumental limits (e.g., ±2% error in EDX elemental quantification) .
What advanced applications of this compound are emerging in materials science?
- Nanoparticle synthesis : Acts as a precursor for gold nanostructures with tailored porosity .
- Catalysis : Investigate its role in photocatalytic degradation of organic pollutants under UV light.
Research gap : Limited data on its biocompatibility for biomedical applications (e.g., drug delivery).
Notes
- Avoid commercial sources (e.g., ) per reliability guidelines.
- Methodological rigor and cross-referencing experimental protocols are prioritized to address academic research needs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
